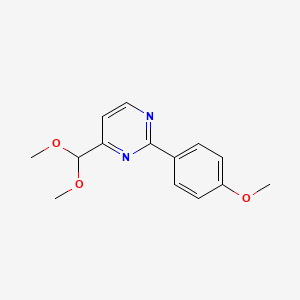
4-(Dimethoxymethyl)-2-(4-methoxyphenyl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Dimethoxymethyl)-2-(4-methoxyphenyl)pyrimidine, also known as DMMP, is a chemical compound with a molecular formula C12H14N2O3. It is a pyrimidine derivative that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Mécanisme D'action
4-(Dimethoxymethyl)-2-(4-methoxyphenyl)pyrimidine exerts its pharmacological effects by inhibiting various enzymes and signaling pathways involved in the pathogenesis of diseases. It has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and transcription. This compound also inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. Additionally, this compound has been shown to activate the AMP-activated protein kinase (AMPK) signaling pathway, which plays a crucial role in the regulation of energy metabolism and cellular homeostasis.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis, a programmed cell death, in various cancer cell lines. It also inhibits the proliferation of cancer cells by arresting the cell cycle in the G2/M phase. This compound has been shown to possess antimicrobial activity against various bacterial and fungal strains. Additionally, this compound has been shown to possess anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines.
Avantages Et Limitations Des Expériences En Laboratoire
4-(Dimethoxymethyl)-2-(4-methoxyphenyl)pyrimidine has several advantages for lab experiments, including its high purity and stability, ease of synthesis, and well-characterized pharmacological effects. However, this compound has some limitations, including its low solubility in water, which can make it difficult to use in some experiments. Additionally, this compound can be toxic at high concentrations, which can limit its use in some assays.
Orientations Futures
There are several future directions for the study of 4-(Dimethoxymethyl)-2-(4-methoxyphenyl)pyrimidine. One potential direction is the development of novel this compound derivatives with improved pharmacological properties. Another direction is the study of the molecular mechanisms underlying this compound's pharmacological effects. Additionally, the use of this compound in combination with other therapeutic agents may enhance its efficacy and reduce its toxicity. Finally, the development of novel drug delivery systems for this compound may improve its bioavailability and therapeutic efficacy.
Méthodes De Synthèse
4-(Dimethoxymethyl)-2-(4-methoxyphenyl)pyrimidine can be synthesized using various methods, including the reaction of 4-methoxybenzaldehyde with ethyl acetoacetate, followed by the reaction of the resulting compound with guanidine hydrochloride and formaldehyde. Another method involves the reaction of 4-methoxybenzaldehyde with ethyl acetoacetate and ammonium acetate, followed by the reaction of the resulting compound with formaldehyde and guanidine hydrochloride. These methods have been optimized to produce this compound in high yields and purity.
Applications De Recherche Scientifique
4-(Dimethoxymethyl)-2-(4-methoxyphenyl)pyrimidine has been extensively studied for its potential applications in medicinal chemistry, biochemistry, and pharmacology. It has been shown to possess antitumor, antimicrobial, and anti-inflammatory properties. This compound has also been studied for its potential as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and diabetes mellitus.
Propriétés
IUPAC Name |
4-(dimethoxymethyl)-2-(4-methoxyphenyl)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c1-17-11-6-4-10(5-7-11)13-15-9-8-12(16-13)14(18-2)19-3/h4-9,14H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRWLZXYOQVVROJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC=CC(=N2)C(OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-(2-fluorophenyl)piperidine-4-carboxamide](/img/structure/B2717170.png)
![ethyl 2-(2-(quinazolin-4-ylthio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2717171.png)
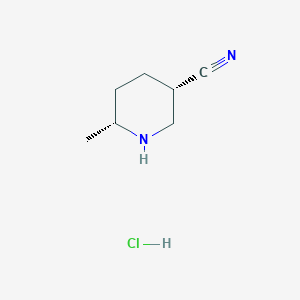
![2-[(3,4-dichlorobenzyl)sulfanyl]-3H-indol-3-one N-(2,4,6-trichlorophenyl)hydrazone](/img/structure/B2717173.png)
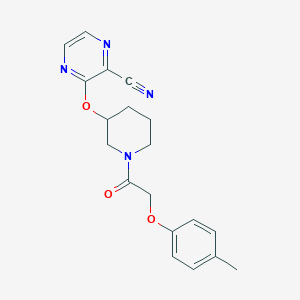
![3-(4-Bromophenyl)-8-(4-methylbenzyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2717177.png)
![1-(2-(Benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-3-(2,3-dimethoxyphenyl)urea](/img/structure/B2717178.png)
![2,5-Dioxaspiro[3.5]nonane-7-carboxylic acid](/img/structure/B2717179.png)
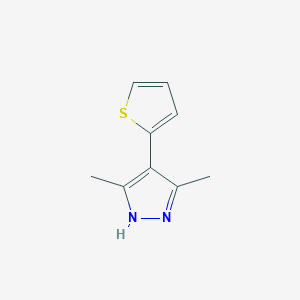
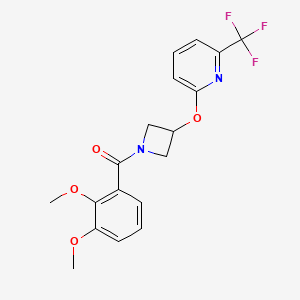
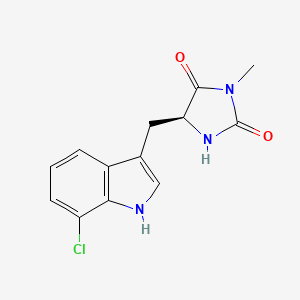
![[4-(Hydroxymethyl)phenyl] 3-methylbutanoate](/img/structure/B2717186.png)
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(1-hydroxycyclohexyl)acetic acid](/img/structure/B2717187.png)
![2-(benzo[d][1,3]dioxol-5-yl)-N-(4H-chromeno[4,3-d]thiazol-2-yl)acetamide](/img/structure/B2717188.png)